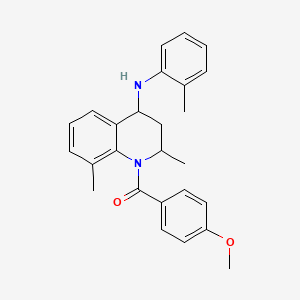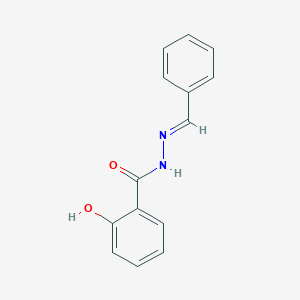
N'-benzylidene-2-hydroxybenzohydrazide
Overview
Description
“N’-benzylidene-2-hydroxybenzohydrazide” is a chemical compound with the linear formula C14H12N2O2 . It has a molecular weight of 240.264 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The Schiff base ligand was synthesized from 2-hydroxybenzohydrazide and benzaldehyde . The synthesis was carried out using a condensation reaction .Molecular Structure Analysis
The molecular structure of “N’-benzylidene-2-hydroxybenzohydrazide” is represented by the linear formula C14H12N2O2 . The IR spectral data reveal that the ligand behaves as bidentate with ON donor atom sequence towards the central metal ion .Chemical Reactions Analysis
Schiff bases are aldehyde or ketone-like compounds in which the carbonyl group is replaced by an imine or azomethine group . They are widely used for industrial purposes and also exhibit a broad range of biological activities .Physical And Chemical Properties Analysis
“N’-benzylidene-2-hydroxybenzohydrazide” complexes were synthesized in powder form with high melting points . They are not soluble in ethanol, diethyl ester, or chloroform, but are partially soluble in DMSO and DMF .Safety and Hazards
Future Directions
There has been growing interest in the study of hydrazones because of their physiological activity, coordinative capability, and applications in analytical chemistry . A number of hydrazone derivatives have interesting bioactivity towards anti-bacterial, anti-fungal, anti-inflammatory, anti-malarial, analgesic, anti-platelets, anti-tuberculosis, and anti-cancer activities . Hydrazones also act as herbicides, insecticides, nematocides, rodenticides, and plant growth regulators and are used as plasticizers, stabilizers, and antioxidant initiators for polymerization .
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)14(18)16-15-10-11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYZQJKLKKBNJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n'-Benzylidene-2-hydroxybenzohydrazide | |
CAS RN |
18269-02-8 | |
| Record name | NSC148195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N'-benzylidene-2-hydroxybenzohydrazide relate to its antimicrobial activity?
A2: While the provided research focuses heavily on synthesis and characterization, one study [] investigates the antibacterial activity of N'-benzylidene-2-hydroxybenzohydrazide and its derivatives against Escherichia coli. It suggests that the presence and position of a methoxy substituent on the benzylidene ring influences the compound's activity. Specifically, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited higher activity compared to the unsubstituted and 2-methoxy substituted analogs. This highlights the potential for tailoring antimicrobial activity by modifying the substituents on the aromatic ring.
Q2: What spectroscopic techniques are used to characterize N'-benzylidene-2-hydroxybenzohydrazide and its derivatives?
A2: Various spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds. These include:
- UV-Vis Spectroscopy: Used to analyze the compound's absorption characteristics in the ultraviolet-visible light range [, , ].
- FTIR Spectroscopy: Provides information about the functional groups present in the molecule by analyzing the infrared absorption spectrum [, , ].
- 1H-NMR Spectroscopy: Offers detailed insights into the hydrogen atom environments within the molecule, aiding in structural elucidation [, , ].
Q3: Beyond antimicrobial activity, have other biological activities of N'-benzylidene-2-hydroxybenzohydrazide been explored?
A4: Yes. One study [] investigated the synthesis and characterization of transition and rare earth metal complexes of N-benzylidene-2-hydroxybenzohydrazide. These complexes, along with the parent ligand, were screened for both antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Trichoderma. This suggests that N-benzylidene-2-hydroxybenzohydrazide and its metal complexes have potential as broader-spectrum antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838715.png)
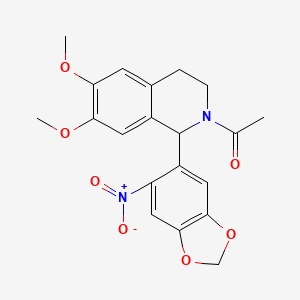
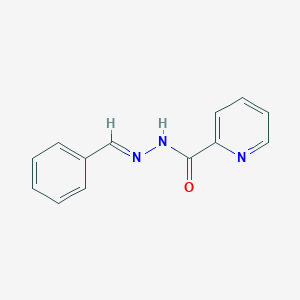
phosphine oxide](/img/structure/B3838745.png)
![3-[(2-methylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3838759.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(3-nitrophenyl)methanone](/img/structure/B3838762.png)

![1-(4-bromophenyl)-5-{[(3-hydroxypropyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838770.png)
![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838782.png)
![3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838784.png)
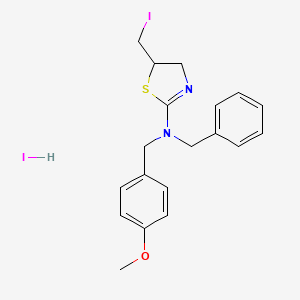

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3838807.png)
